Thiophene-2-carboxylic acid [4-(2-ethyl-piperidine-1-sulfonyl)-phenyl]-amide
Overview
Description
Thiophene-2-carboxylic acid [4-(2-ethyl-piperidine-1-sulfonyl)-phenyl]-amide is a complex organic compound that belongs to the class of thiophenes. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant role in various chemical and pharmaceutical applications . This particular compound is notable for its unique structure, which combines a thiophene ring with a carboxylic acid group and a sulfonyl-phenyl-amide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene-2-carboxylic acid [4-(2-ethyl-piperidine-1-sulfonyl)-phenyl]-amide typically involves multiple steps, starting with the preparation of thiophene-2-carboxylic acid. This can be achieved through the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Thiophene-2-carboxylic acid [4-(2-ethyl-piperidine-1-sulfonyl)-phenyl]-amide undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene-2-sulfoxide or thiophene-2-sulfone, while reduction of the carboxylic acid group can produce thiophene-2-methanol .
Scientific Research Applications
Thiophene-2-carboxylic acid [4-(2-ethyl-piperidine-1-sulfonyl)-phenyl]-amide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thiophene-2-carboxylic acid [4-(2-ethyl-piperidine-1-sulfonyl)-phenyl]-amide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-carboxylic acid: Another monocarboxylic acid of thiophene with similar chemical properties.
Thiophene-2-sulfonic acid: A sulfonic acid derivative of thiophene with different reactivity and applications.
Benzothiophene: A fused ring system containing both benzene and thiophene rings, used in various chemical and pharmaceutical applications.
Uniqueness
Thiophene-2-carboxylic acid [4-(2-ethyl-piperidine-1-sulfonyl)-phenyl]-amide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-2-15-6-3-4-12-20(15)25(22,23)16-10-8-14(9-11-16)19-18(21)17-7-5-13-24-17/h5,7-11,13,15H,2-4,6,12H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJZPESDNDJDME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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